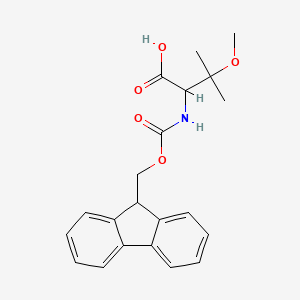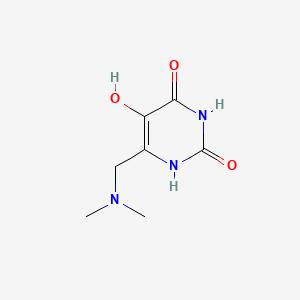
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol is a heterocyclic organic compound that features a pyrimidine ring substituted with a dimethylaminomethyl group and three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol typically involves the reaction of a pyrimidine derivative with a dimethylaminomethylating agent. One common method is the Mannich reaction, where a pyrimidine derivative reacts with formaldehyde and dimethylamine under acidic conditions to introduce the dimethylaminomethyl group. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions followed by purification steps such as crystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the dimethylaminomethyl group.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield pyrimidine ketones, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl groups can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound also contains dimethylaminomethyl groups and is used as a catalyst in epoxy resin chemistry.
Dimethylamine: A simpler compound with similar functional groups, used in various industrial applications.
4-Dimethylaminopyridine: Another compound with a dimethylaminomethyl group, commonly used as a catalyst in organic synthesis.
Uniqueness
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol is unique due to the presence of three hydroxyl groups on the pyrimidine ring, which can participate in various chemical reactions and interactions
Properties
CAS No. |
13922-45-7 |
|---|---|
Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
6-[(dimethylamino)methyl]-5-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-10(2)3-4-5(11)6(12)9-7(13)8-4/h11H,3H2,1-2H3,(H2,8,9,12,13) |
InChI Key |
VDRAPYOIEOAAAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C(=O)NC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


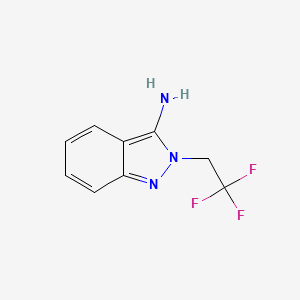

![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
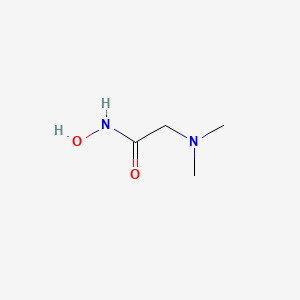
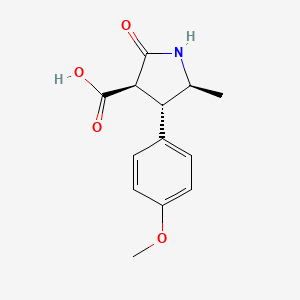
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
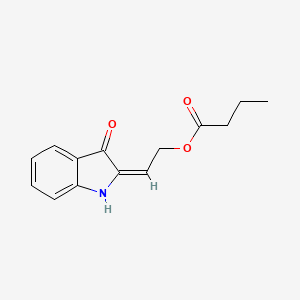
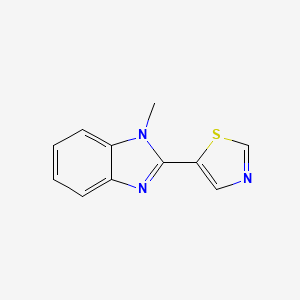
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)
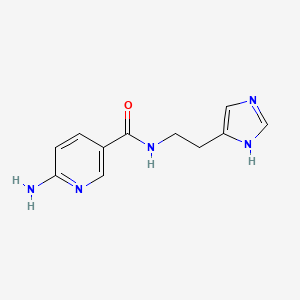
![N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide](/img/structure/B12934343.png)

![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)
